(1-ethyl-1H-indol-3-yl)(morpholino)methanone
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Overview
Description
(1-ethyl-1H-indol-3-yl)(morpholino)methanone: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Mechanism of Action
Target of Action
The primary target of (1-ethyl-1H-indol-3-yl)(morpholino)methanone is tubulin , a key component of the cell’s cytoskeleton . Tubulin plays a crucial role in the G2/M phase of cell mitosis, where it polymerizes into spindles that pull sister chromatids toward two poles to facilitate cell division .
Mode of Action
This compound interacts with tubulin, inhibiting its polymerization . This interaction disrupts the formation of spindles during cell division, thereby inhibiting mitosis . The compound’s high electronegative oxygen in the morpholine ring increases the binding affinity with tubulin by participating in donor-acceptor type interactions .
Biochemical Pathways
The inhibition of tubulin polymerization by this compound affects the mitotic spindle assembly pathway . This disruption can lead to cell cycle arrest at the G2/M phase, preventing the cell from dividing .
Pharmacokinetics
The compound’s binding energy was found to be -861 kcal/mol, which is higher than the standard drug combretastatin A-4 (-678 kcal/mol) . This suggests that the compound may have a strong binding affinity and potentially good bioavailability.
Result of Action
The result of this compound’s action is the inhibition of cell division, which can lead to cell death . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell division, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-indol-3-yl)(morpholino)methanone typically involves the reaction of 1-ethyl-1H-indole-3-carboxaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Catalyst: Acidic catalysts like p-toluenesulfonic acid or Lewis acids such as zinc chloride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-indol-3-yl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major product is often the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol or amine derivative.
Substitution: The major products are substituted indole derivatives with various functional groups.
Scientific Research Applications
(1-ethyl-1H-indol-3-yl)(morpholino)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-indol-3-yl)(morpholino)methanone
- (1-ethyl-1H-indol-3-yl)(piperidino)methanone
- (1-ethyl-1H-indol-3-yl)(pyrrolidino)methanone
Uniqueness
(1-ethyl-1H-indol-3-yl)(morpholino)methanone is unique due to its specific substitution pattern and the presence of the morpholine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1-ethylindol-3-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-16-11-13(12-5-3-4-6-14(12)16)15(18)17-7-9-19-10-8-17/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRUVZNFLADHHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818851 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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